Cas no 5348-89-0 ((2R)-4-methyl-2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxine (non-preferred name))
5348-89-0 structure
Product Name:(2R)-4-methyl-2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxine (non-preferred name)
CAS No:5348-89-0
MF:C19H20O4
MW:312.359705924988
CID:1583279
PubChem ID:219699
Update Time:2025-04-21
(2R)-4-methyl-2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxine (non-preferred name) Chemical and Physical Properties
Names and Identifiers
-
- (2R)-4-methyl-2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxine (non-preferred name)
- 1,3_2,4-DI-O-BENZYLIDENE-5-DEOXY-DL-RIBITOL
- 1,4-DI-O-BENZYLIDENE-5-DEOXY-DL-RIBITOL
- NSC1354
- 5348-89-0
- NSC-1354
- MLS002637560
-
- Inchi: 1S/C19H20O4/c1-13-17-16(22-19(21-13)15-10-6-3-7-11-15)12-20-18(23-17)14-8-4-2-5-9-14/h2-11,13,16-19H,12H2,1H3/t13?,16?,17?,18?,19-/m1/s1
- InChI Key: KNJHGAIWASQHSB-ZYYQETFNSA-N
- SMILES: O1C(C2C=CC=CC=2)OCC2C1C(C)O[C@@H](C1C=CC=CC=1)O2
Computed Properties
- Exact Mass: 312.1362
- Monoisotopic Mass: 312.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 36.9Ų
Experimental Properties
- Density: 1.152
- Boiling Point: 447.4°C at 760 mmHg
- Flash Point: 148.1°C
- Refractive Index: 1.545
- PSA: 36.92
- LogP: 3.60330
(2R)-4-methyl-2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxine (non-preferred name) Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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